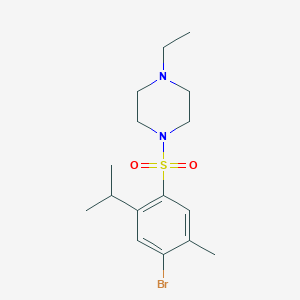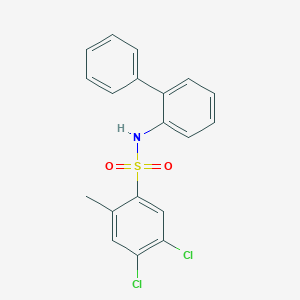
1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and neuroscience. This compound belongs to the class of sulfonamide-based compounds, which have been widely studied for their biological activities.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine involves its interaction with specific enzymes and receptors in the body. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH balance in the body. This compound has also been shown to inhibit the activity of cholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects:
1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in pH levels in the body. This compound has also been shown to inhibit the activity of cholinesterase, which can lead to an increase in the levels of acetylcholine in the body. These effects have potential implications for the treatment of various diseases, including Alzheimer's disease and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine in lab experiments include its potential applications in medicinal chemistry and drug development. This compound has been extensively studied for its inhibitory activity against certain enzymes, which makes it a potential drug candidate for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine. One potential direction is to further explore its potential applications in medicinal chemistry and drug development. This compound has shown promising results in inhibiting the activity of certain enzymes, which makes it a potential drug candidate for the treatment of various diseases. Another potential direction is to study its potential toxicity and safety profile, which is crucial for its development as a drug candidate. Additionally, further studies are needed to determine its efficacy in vivo and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine involves a multistep process that includes the reaction of 4-bromo-5-methyl-2-propan-2-ylbenzenesulfonyl chloride with 4-ethylpiperazine in the presence of a base. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been shown to exhibit inhibitory activity against certain enzymes, including carbonic anhydrase and cholinesterase, which are involved in various physiological processes. This compound has also been studied for its potential use as a drug candidate for the treatment of various diseases, including Alzheimer's disease and cancer.
Propriétés
IUPAC Name |
1-(4-bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2O2S/c1-5-18-6-8-19(9-7-18)22(20,21)16-10-13(4)15(17)11-14(16)12(2)3/h10-12H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDGBQJCMCYMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)Br)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7451501.png)











![4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B7451581.png)
